molecular formula C16H18N4O5 B2744054 2-Methoxyethyl 7-(3,4-dihydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 879936-03-5

2-Methoxyethyl 7-(3,4-dihydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

カタログ番号: B2744054
CAS番号: 879936-03-5
分子量: 346.343
InChIキー: JIHXNWGWPVSGRW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Methoxyethyl 7-(3,4-dihydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a triazolopyrimidine derivative characterized by:

  • A 2-methoxyethyl ester group at position 6, influencing lipophilicity and bioavailability compared to simpler esters (e.g., ethyl).
  • A 5-methyl group on the pyrimidine ring, contributing to steric and electronic effects.

Triazolopyrimidines are synthesized via multicomponent reactions involving 3-amino-1,2,4-triazoles, aldehydes, and β-keto esters under acidic or ionic conditions . The regioselectivity of substituents is critical; for instance, altering reaction conditions can yield dihydro derivatives with varying substitution patterns .

特性

IUPAC Name

2-methoxyethyl 7-(3,4-dihydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O5/c1-9-13(15(23)25-6-5-24-2)14(20-16(19-9)17-8-18-20)10-3-4-11(21)12(22)7-10/h3-4,7-8,14,21-22H,5-6H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIHXNWGWPVSGRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC(=C(C=C3)O)O)C(=O)OCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 2-Methoxyethyl 7-(3,4-dihydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a member of the triazolo[1,5-a]pyrimidine family, which has garnered attention due to its diverse biological activities. This article focuses on the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C15_{15}H18_{18}N4_{4}O5_{5}
  • Molecular Weight : 334.33 g/mol
  • IUPAC Name : this compound

The presence of the triazolo and pyrimidine rings contributes to its pharmacological properties.

Antiviral Activity

Recent studies have highlighted the antiviral potential of triazolo[1,5-a]pyrimidines. These compounds have been shown to inhibit various viral infections by targeting specific viral proteins. For instance:

  • Mechanism of Action : The compound inhibits the interaction between viral proteins (such as PA-PB1 complex in influenza virus), thereby preventing viral replication. In vitro assays have demonstrated that derivatives of this scaffold exhibit significant antiviral activity against influenza viruses at non-toxic concentrations .

Anticancer Activity

Research indicates that triazolo[1,5-a]pyrimidine derivatives possess anticancer properties. These compounds have been evaluated for their ability to induce apoptosis in cancer cells:

  • Case Study : In a study examining several derivatives, one compound showed an IC50_{50} value of 0.41 µM against RNase H activity in cancer cells . This suggests that modifications to the triazolo scaffold can enhance cytotoxicity against cancer cells.

Other Biological Activities

Triazolo[1,5-a]pyrimidines are also noted for their potential as:

  • Anti-inflammatory agents : They exhibit properties that can reduce inflammation markers in various models.
  • CNS agents : Some derivatives have shown promise in treating neurological disorders by modulating neurotransmitter systems.

Summary of Biological Activities

Activity TypeMechanismReference
AntiviralInhibition of viral protein interaction
AnticancerInduction of apoptosis
Anti-inflammatoryReduction of inflammation markers
CNS activityModulation of neurotransmitters

IC50_{50} Values for Selected Compounds

CompoundIC50_{50} (µM)Activity Type
2-Methoxyethyl derivative0.41RNase H Inhibition
Other triazolo derivativesVariesAntiviral

Synthesis and Evaluation

The synthesis of this compound has been explored through various methods. Efficient synthetic routes have been developed that allow for easy modification of the core structure to enhance biological activity .

類似化合物との比較

Comparison with Structural Analogues

Substituent Variations and Physicochemical Properties

Key structural differences among analogues lie in substituents at positions 5, 6, and 7 (Table 1).

Table 1: Structural Comparison of Triazolopyrimidine Derivatives
Compound Name R5 R6 R7 Molecular Formula Molecular Weight Key Features
Target Compound CH3 2-Methoxyethyl ester 3,4-Dihydroxyphenyl C19H20N4O5 384.39 Polar hydroxyl groups, moderate lipophilicity
Ethyl 7-(2,4-dimethoxyphenyl)-5-phenyl-...carboxylate Ph Ethyl ester 2,4-Dimethoxyphenyl C23H24N4O4 436.46 Increased lipophilicity due to methoxy groups
Ethyl 5-phenyl-7-(3,4,5-trimethoxyphenyl)-...carboxylate Ph Ethyl ester 3,4,5-Trimethoxyphenyl C23H24N4O5 452.46 Enhanced electron-donating effects
Ethyl 2-benzylsulfanyl-7-(2-chlorophenyl)-5-methyl-...carboxylate CH3 Ethyl ester 2-Chlorophenyl + benzylthio C22H21ClN4O2S 440.94 Sulfur and chlorine enhance reactivity
7-(2-Methoxyphenyl)-N-(4-methoxyphenyl)-5-methyl-...carboxamide CH3 Carboxamide 2-Methoxyphenyl C25H23N5O3S 473.55 Carboxamide improves binding affinity

Key Observations:

  • Hydroxyl vs.
  • Ester vs. Carboxamide : The 2-methoxyethyl ester in the target compound balances lipophilicity better than ethyl esters (e.g., ) or carboxamides (e.g., ), which may influence pharmacokinetics.

Q & A

Q. What are the most efficient synthetic routes for preparing 2-Methoxyethyl 7-(3,4-dihydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate?

  • Methodological Answer : The compound can be synthesized via one-pot multicomponent reactions involving:
  • Core components : 5-amino-1,2,4-triazole derivatives, substituted aldehydes (e.g., 3,4-dihydroxybenzaldehyde), and activated esters (e.g., ethyl acetoacetate).

  • Catalysts : APTS (3-Aminopropyltriethoxysilane) in ethanol enhances cyclocondensation efficiency and regioselectivity .

  • Solvent optimization : Ethanol/water mixtures (1:1 v/v) improve yield (70–85%) compared to pure organic solvents .

  • Key step : Heating at 80–100°C for 8–12 hours under reflux, monitored by TLC for reaction completion .

    • Data Table : Comparison of Synthetic Protocols
CatalystSolventYield (%)Reaction Time (h)Reference
APTSEthanol8210
TMDP*H₂O/EtOH7812
NoneDMF6515
*TMDP: Task-specific ionic liquid catalyst.

Q. How is the molecular structure of this compound confirmed experimentally?

  • Methodological Answer : Structural elucidation involves:
  • ¹H/¹³C NMR : Characteristic peaks for the triazolo-pyrimidine core (e.g., δ 8.2–8.5 ppm for triazole protons, δ 165–170 ppm for carboxylate carbonyl) .
  • X-ray crystallography : Resolves stereochemistry and confirms fused heterocyclic geometry (e.g., dihedral angles between triazole and pyrimidine rings: 5–10°) .
  • Mass spectrometry : Molecular ion [M+H]⁺ matches theoretical mass (e.g., m/z 428.3 for C₂₁H₂₂N₄O₆) .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing triazolo-pyrimidine derivatives be addressed?

  • Methodological Answer : Regioselectivity is influenced by:
  • Reaction conditions : Acidic vs. ionic environments favor different intermediates. For example, ionic liquids promote 5-methyl-7-aryl substitution, while acetic acid favors 7-methyl-5-aryl isomers .
  • Substituent effects : Electron-donating groups (e.g., methoxy) on aldehydes direct cyclization to specific positions via resonance stabilization .
  • Computational modeling : DFT studies predict thermodynamic stability of regioisomers to guide experimental design .

Q. How to resolve contradictions in reported biological activity data (e.g., kinase inhibition vs. DNA intercalation)?

  • Methodological Answer : Discrepancies arise due to:
  • Assay variability : Use standardized protocols (e.g., IC₅₀ measurements in kinase panels vs. ethidium bromide displacement assays for DNA interaction) .
  • Structural analogs : Subtle changes (e.g., 3,4-dihydroxyphenyl vs. 4-methoxyphenyl) alter target selectivity. Perform SAR studies by systematically varying substituents .
  • Cellular context : Test in multiple cell lines (e.g., HeLa vs. MCF-7) to identify tissue-specific mechanisms .

Q. What strategies optimize solubility and bioavailability without compromising activity?

  • Methodological Answer :
  • Derivatization : Introduce polar groups (e.g., hydroxyls on the phenyl ring) to enhance aqueous solubility .
  • Prodrug design : Replace the methoxyethyl ester with enzymatically cleavable groups (e.g., pivaloyloxymethyl) .
  • Co-solvents : Use cyclodextrins or PEG-based formulations in in vivo studies to improve dissolution .

Data Contradiction Analysis

Q. Why do some studies report anticancer activity while others show no efficacy?

  • Root Cause :
  • Concentration thresholds : Activity may only manifest at >10 μM, unreachable in certain assays due to solubility limits .
  • Metabolic instability : Rapid ester hydrolysis in cell culture media reduces effective concentration .
    • Resolution :
  • Stability assays : Monitor compound degradation via HPLC over 24 hours .
  • Metabolite identification : Use LC-MS to detect hydrolysis products (e.g., free carboxylic acid) .

Structural-Activity Relationship (SAR) Guidelines

  • Critical substituents :
  • 3,4-Dihydroxyphenyl : Enhances hydrogen bonding with kinase ATP pockets (e.g., CDK2 inhibition) .
  • Methoxyethyl ester : Balances lipophilicity for membrane permeability .
    • Modification hotspots :
  • Position 5 (methyl group) : Replace with bulkier groups (e.g., ethyl) to probe steric effects on target binding .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。